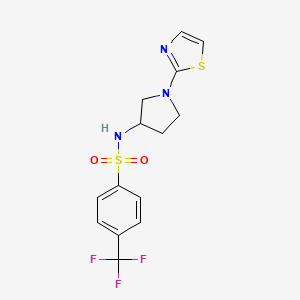

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a trifluoromethyl group attached to a benzenesulfonamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the pyrrolidine ring, and finally the attachment of the trifluoromethylbenzenesulfonamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Análisis De Reacciones Químicas

Functionalization of the Thiazole Ring

The thiazole moiety can undergo electrophilic substitution or coordination reactions due to its electron-rich nitrogen and sulfur atoms:

Halogenation

Thiazole rings in related compounds undergo bromination or chlorination at the 5-position under mild conditions (e.g., NBS in DMF) . For example:

Thiazole+NBS→5-Bromo-thiazole derivative

Metal Coordination

The thiazole’s nitrogen participates in hydrogen bonding with biological targets (e.g., Lys101 in HIV-1 RT ) and may form coordination complexes with transition metals (e.g., Mg²⁺ in enzymatic inhibition ).

Reactivity of the Trifluoromethyl Group

-

Nucleophilic Aromatic Substitution : Electron-withdrawing -CF₃ activates the benzene ring for substitution at meta/para positions under strong conditions (e.g., HNO₃/H₂SO₄).

-

Radical Reactions : CF₃ groups can participate in photoredox-mediated transformations in advanced synthetic workflows .

Pyrrolidine Ring Modifications

The pyrrolidine moiety undergoes reactions typical of secondary amines:

N-Alkylation/Acylation

Example using acyl chloride:

Pyrrolidine+RCOClEt3NN-Acyl-pyrrolidine

Such derivatives are explored in sodium channel inhibitor patents .

Ring-Opening

Under acidic conditions, protonation of the nitrogen can lead to ring-opening via nucleophilic attack, though this is not reported for the parent compound.

Stability and Degradation Pathways

Hydrolytic Stability

-

Sulfonamide Bond : Resistant to hydrolysis under physiological pH but cleavable under strong acidic/basic conditions (e.g., HCl/NaOH at 100°C) .

-

Thiazole Ring : Stable to hydrolysis but susceptible to oxidation by peroxides .

Thermal Degradation

Decomposition occurs above 200°C, releasing SO₂ and trifluoromethylbenzene fragments.

Spectroscopic Characterization Data

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research indicates that compounds containing thiazole and pyrrolidine moieties exhibit significant anticonvulsant properties. For instance, a derivative similar to N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide demonstrated a median effective dose (ED50) of 18.4 mg/kg in the anti-pentylenetetrazole (PTZ) model, showcasing its potential as an anticonvulsant agent .

Case Study:

A study synthesized various thiazole-integrated pyrrolidinones and tested their anticonvulsant activity. One of the analogues showed a protection index of 9.2, indicating strong efficacy against seizures . The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents on the thiazole ring significantly enhanced anticonvulsant activity.

Anticancer Properties

The compound also shows promise in the field of oncology. Thiazole derivatives have been explored for their cytotoxic effects against various cancer cell lines. In one study, thiazole-linked analogues were tested against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer), revealing potent antiproliferative activity .

Data Table: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 12.5 | Induction of apoptosis |

| Compound B | DU145 | 15.0 | Cell cycle arrest |

| Compound C | HT-29 | 10.0 | Inhibition of angiogenesis |

Case Study:

In a recent investigation, a series of thiazole derivatives were synthesized and evaluated for their anticancer activity across multiple cell lines. The most active compound exhibited an IC50 value significantly lower than standard chemotherapy agents, indicating its potential as a lead compound for further development .

Antibacterial Applications

The antibacterial properties of thiazole derivatives are well-documented, with several studies highlighting their effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group in this compound may enhance its antibacterial activity due to increased lipophilicity and membrane penetration .

Case Study:

A study evaluated various thiazole-based compounds for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting their potential as novel antibacterial agents .

Mecanismo De Acción

The mechanism of action of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole and pyrrolidine rings can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it more effective in its biological or chemical applications.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other thiazole and pyrrolidine derivatives, such as:

- N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-benzenesulfonamide

- N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-methylbenzenesulfonamide

- N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-chlorobenzenesulfonamide

Uniqueness

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it more effective in various applications compared to its analogs.

Actividad Biológica

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide, commonly referred to as a thiazole-containing compound, has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrrolidine moiety, and a trifluoromethyl-substituted phenyl group. These structural components contribute to its unique chemical properties and biological activities.

1. Anticancer Activity

Numerous studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, research has shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. A study demonstrated that a related thiazole compound had an IC50 value lower than that of doxorubicin against Jurkat and A-431 cell lines, indicating potent cytotoxic effects .

Table 1: Anticancer Activity of Thiazole Derivatives

2. Antibacterial Activity

The antibacterial potential of thiazole derivatives has also been explored. Recent findings indicate that certain thiazole compounds exhibit activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL . The presence of electron-withdrawing groups like trifluoromethyl enhances their antibacterial efficacy.

Table 2: Antibacterial Activity of Thiazole Compounds

3. Anticonvulsant Activity

Thiazole derivatives have been investigated for their anticonvulsant properties. One study reported that a specific thiazole-integrated pyrrolidinone displayed significant anticonvulsant activity, suggesting that modifications in the thiazole structure can lead to enhanced pharmacological effects .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Thiazoles are known to inhibit specific enzymes involved in cancer progression and bacterial metabolism.

- Receptor Modulation : The compound may modulate receptors associated with pain and inflammation, as evidenced by studies focusing on TRPV3 activity modulation .

Case Studies

Case Study 1: Anticancer Efficacy

In a preclinical study, researchers evaluated the anticancer effects of a series of thiazole-based compounds against multiple cancer cell lines. Results showed that modifications in the phenyl group significantly affected cytotoxicity, with certain analogs demonstrating potent activity comparable to established chemotherapeutics .

Case Study 2: Antibacterial Screening

A comprehensive screening of thiazole derivatives was conducted against various bacterial strains. Compounds exhibiting the trifluoromethyl group showed enhanced antibacterial activity due to increased lipophilicity and membrane permeability, facilitating better interaction with bacterial targets .

Propiedades

IUPAC Name |

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O2S2/c15-14(16,17)10-1-3-12(4-2-10)24(21,22)19-11-5-7-20(9-11)13-18-6-8-23-13/h1-4,6,8,11,19H,5,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITQTOPMIIVDTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.